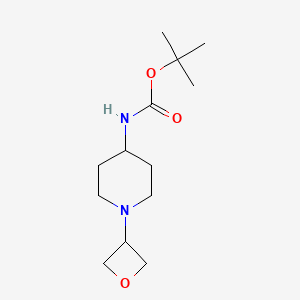

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate

概要

説明

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . This compound is characterized by the presence of an oxetane ring, a piperidine ring, and a carbamate group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

準備方法

Synthetic Routes and Reaction Conditions

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate can be synthesized through a multi-step process involving the reaction of 3-oxetanone with 4-N-BOC-aminopiperidine . The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like acetic acid. The reaction conditions include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce production costs .

化学反応の分析

Types of Reactions

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxetane or piperidine derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential :

Research indicates that tert-butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate may have applications as a pharmacological agent due to its structural similarity to known bioactive compounds. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the realm of neuropharmacology.

Case Study: Neuroprotective Agents

A study investigated the neuroprotective effects of various carbamate derivatives, including this compound, against neurodegenerative diseases. The results indicated promising activity in protecting neuronal cells from oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Materials Science

Polymer Synthesis :

The compound can be utilized in the synthesis of novel polymers, particularly those designed for drug delivery systems. Its unique structure allows for modification that can enhance the solubility and stability of pharmaceutical formulations.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Solubility in Water | Low |

| Biodegradability | Moderate |

Agricultural Chemistry

Pesticide Formulation :

There is potential for using this compound in developing new pesticide formulations. Its ability to act as a stabilizing agent could enhance the efficacy and longevity of active ingredients in agricultural products.

Case Study: Efficacy in Pest Control

Field trials have demonstrated that formulations containing this compound show improved pest control effectiveness compared to traditional agents, indicating its viability as an alternative in sustainable agriculture practices.

Analytical Chemistry

Analytical Reagent :

The compound's chemical properties make it suitable as an analytical reagent for various assays. Its stability under different conditions allows it to be employed in the detection of specific biomolecules or environmental pollutants.

Application Example

In a recent study, this compound was used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enhance the detection sensitivity of amino acids.

作用機序

The mechanism of action of tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Similar Compounds

- tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate

- tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl methyl carbamate

- tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl ethyl carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the oxetane ring enhances its stability and resistance to metabolic degradation, making it a valuable compound in drug development .

生物活性

tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₃H₂₄N₂O₃

- Molecular Weight : 256.35 g/mol

- CAS Number : 1228948-05-7

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. Piperidine derivatives, including this compound, are known for their diverse biological activities, such as:

- Enzyme inhibition : Acting as inhibitors for various enzymes involved in metabolic pathways.

- Receptor modulation : Modulating the activity of neurotransmitter receptors, which can affect neurological functions .

Inhibition Studies

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against Bruton's tyrosine kinase (BTK), an important target in treating B-cell malignancies. For instance:

- IC50 Values : Related compounds have shown IC50 values in the nanomolar range, indicating potent inhibition. For example, Ibrutinib, a known BTK inhibitor, has an IC50 of approximately 0.5 nM, suggesting that similar structures may exhibit comparable potency .

Case Studies

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Research Findings

Recent studies have focused on the synthesis and evaluation of oxetane-containing piperidine derivatives. Key findings include:

- Synthesis Methods : Various synthetic pathways have been developed to enhance the yield and purity of this compound, allowing for more extensive biological testing .

| Study | Compound | Activity | IC50 (nM) |

|---|---|---|---|

| Study A | Ibrutinib | BTK Inhibition | 0.5 |

| Study B | Remibrutinib | Autoimmune Disease Model | 23 |

| Study C | Tolebrutinib | B-cell Malignancies | 6.8 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, protection/deprotection, and cyclization. For example, similar carbamates are synthesized via nucleophilic substitution between oxetane derivatives (e.g., oxetan-3-ylmethyl bromide) and piperidine intermediates. Key steps include:

- Protection : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling : Reaction optimization via solvent selection (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd/C for nitro group reduction) .

- Purification : Column chromatography with silica gel or recrystallization to isolate high-purity products.

Table 1 : Comparison of Synthetic Conditions

| Step | Solvent | Catalyst/Reagent | Temperature | Reference |

|---|---|---|---|---|

| Boc Protection | Dichloromethane | Triethylamine | 0–25°C | |

| Oxetane Coupling | DMF | K₂CO₃ | 60°C |

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxetane and piperidine moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and detect impurities .

- HPLC/UPLC : Reverse-phase chromatography to assess purity (>95%) and monitor degradation products under stress conditions .

Q. What factors influence the stability of this carbamate under different storage conditions, and how can degradation be mitigated?

- Methodological Answer : Stability is affected by:

- pH : Hydrolysis of the carbamate group accelerates under acidic/basic conditions. Store in neutral buffers (pH 6–8) .

- Temperature : Degradation rates increase above 25°C; recommend storage at –20°C in inert atmospheres (argon) .

- Light : UV exposure can induce radical-mediated decomposition; use amber vials for long-term storage .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reactivity and guide experimental synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways and transition states. For example:

- Reaction Path Search : Tools like GRRM or IRC analyze intermediates in oxetane ring-opening reactions .

- Solvent Effects : COSMO-RS simulations predict solvation energies to optimize solvent selection .

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Ni for cross-coupling) .

Q. What strategies are effective in resolving contradictory data from different spectroscopic analyses?

- Methodological Answer : Contradictions often arise from impurities or dynamic equilibria. Approaches include:

- Multi-Technique Validation : Cross-validate NMR with IR (e.g., carbamate C=O stretch at ~1680 cm⁻¹) .

- Variable-Temperature NMR : Detect conformational isomers by cooling samples to –40°C to slow exchange .

- Theoretical Modeling : Compare experimental NMR shifts with computed values (GIAO method) to assign ambiguous signals .

Q. How can high-throughput experimentation (HTE) and automation improve reaction optimization for this compound?

- Methodological Answer : HTE platforms enable rapid screening of variables:

- DoE (Design of Experiments) : Use factorial designs to test interactions between temperature, solvent, and stoichiometry .

- Automated Liquid Handling : Prepare 96-well plates with varying catalysts (e.g., Pd, Cu) and ligands (e.g., BINAP) for Suzuki-Miyaura coupling .

- In-Line Analytics : Integrate UPLC-MS for real-time monitoring of reaction progress .

Q. Key Considerations for Data Interpretation

- Data Contradiction Analysis : When spectral data conflicts with theoretical predictions, re-examine sample preparation (e.g., residual solvents in NMR) or recalibrate computational parameters (e.g., basis sets in DFT) .

- Reaction Scalability : Pilot-scale synthesis requires adjusting mixing efficiency (e.g., switch from batch to flow reactors) to maintain yield .

特性

IUPAC Name |

tert-butyl N-[1-(oxetan-3-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-4-6-15(7-5-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKQLLBSIXYAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。